molecular formula C18H22N4O2 B5628699 N-(2,3-dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine

N-(2,3-dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine

Cat. No. B5628699
M. Wt: 326.4 g/mol
InChI Key: MKAWJSXWJFAGFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2,3-dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine involves multi-step organic reactions, starting from base piperazine structures and involving reductive amination, amide hydrolysis, N-alkylation, and other typical organic transformations. The final structures are confirmed using techniques such as 1H NMR, 19F NMR, and ESI-MS (Yang Fang-wei, 2013).

Molecular Structure Analysis

Molecular structure analysis of N-(2,3-dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine and related compounds involves confirming the chemical structure using spectroscopic methods. Techniques like IR, 1H NMR, and X-ray crystallography are used to confirm the structure, stereochemistry, and conformation of these molecules (Y. Jian, 2011).

Chemical Reactions and Properties

The chemical reactions involving N-(2,3-dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine derivatives typically include reactions under various conditions to explore their reactivity and interaction with other chemical entities. This can involve the study of regioisomeric forms and their analytical profiles using techniques like GC-MS and FT-IR to understand the substance's behavior in chemical reactions (Karim M. Abdel-Hay et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in biological systems. This includes studies on crystal formation, polymorphism, and solubility in different solvents, which are essential for formulation and medicinal chemistry applications (Xue Si-jia, 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with different reagents, and stability under various conditions, are significant for understanding how these compounds interact in biological systems. Studies might focus on the compound's reactivity, its interaction with various biological molecules, and the stability under physiological conditions. These studies help in understanding the pharmacodynamics and potential therapeutic mechanisms of the compounds (L. T. Anh et al., 2008).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-23-16-7-5-6-15(18(16)24-2)14-20-22-12-10-21(11-13-22)17-8-3-4-9-19-17/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAWJSXWJFAGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine

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